Epinortrachelogenin

Overview

Description

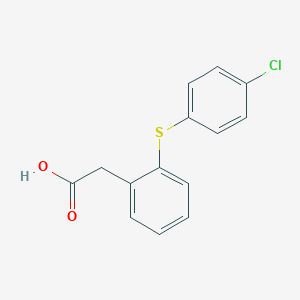

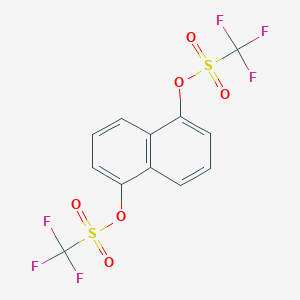

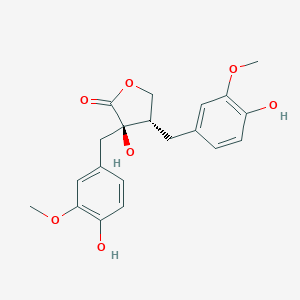

Epinortrachelogenin is a natural compound that belongs to the chemical family of Lignans . It is isolated from the barks of Cephalotaxus sinensis . The molecular formula of Epinortrachelogenin is C20H22O7 .

Molecular Structure Analysis

The molecular structure of Epinortrachelogenin can be analyzed using various techniques such as Molecular Dynamics Simulations and Structural Analysis . These techniques help in understanding the functional impact of the molecule.

Physical And Chemical Properties Analysis

Epinortrachelogenin appears as a powder . It has a molecular weight of 374.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Electroporation in Gene Therapy

Electroporation (EP) is a critical technology in nonviral gene therapies and nucleic acid vaccines (NAV). This technique enhances cell permeability, allowing for the transit of exogenous polynucleotides across cell membranes. EP is used in various biotechnological processes, including the development of transgenic animals and clinical electrochemotherapy. Optimization of parameters such as field strength and pulse duration is essential for maximizing gene delivery while minimizing cell damage (Somiari et al., 2000).

Erythropoietin in Hematopoiesis and Clinical Research

Erythropoietin (Epo), originally identified for its role in erythropoiesis, has been used in treating anemias associated with chronic renal failure and malignancies. Recent research highlights Epo's role in stimulating erythropoiesis-stimulating hormone production and its gene expression regulation by hypoxia-inducible transcription factors (HIF). Epo's dimeric receptor (Epo-R) is crucial for signaling through protein kinases and anti-apoptotic proteins. Clinical research has explored Epo's neuroprotective and cardioprotective potentials (Jelkmann, 2007).

Mobilization of Endothelial Progenitor Cells

Endogenous endothelial progenitor cells (EPCs) from bone marrow have potential therapeutic applications for ischemic cardiovascular diseases. Pro-inflammatory cytokines, growth factors, chemokines, hormones, and certain drugs can mobilize EPCs. Understanding the mobilization mechanisms of EPCs is vital for developing treatments for cardiovascular diseases (Aicher et al., 2005).

Erythropoietin's Extra-Hematopoietic Functions

Erythropoietin (EPO) is known for its role in red blood cell production. However, it also plays significant roles in local tissue responses to physical or metabolic stress. EPO mediates preconditioning and limits the destructive potential of proinflammatory cytokines in various tissues. Exogenous EPO has been effective in preclinical and clinical studies, particularly in ischemia-reperfusion injuries and human stroke. Understanding EPO's signaling pathways and receptor isoforms is crucial for developing targeted therapeutic approaches (Brines & Cerami, 2006).

Safety and Hazards

properties

IUPAC Name |

(3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130659 | |

| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epinortrachelogenin | |

CAS RN |

125072-69-7 | |

| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125072-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What plant species were identified as sources of epinortrachelogenin in the provided research papers?

A1: The research papers identify epinortrachelogenin in the following plant species:

Q2: Besides epinortrachelogenin, were there other lignans identified in these plants?

A2: Yes, several other lignan compounds were found alongside epinortrachelogenin. For example, Bupleurum salicifolium yielded a number of known lignans including bursehernin, matairesinol dimethyl ether, kaerophyllin, guayadequiol, pluviatolide, guamaroline, bupleurol, matairesinol, epipinoresinol, (-)-aretigenin, (-)-nortrachelogenin, thujaplicatin methyl ether, guayarol, salieifolin, isosalieifolin, 2-hydroxythujaplicatin methyl ether, 2,5-dehydrothujaplicatin methyl ether, and 3-(2,4-dihydroxy-3-methoxybenzyl)-4-(4-hydroxy3-methoxybenzyl)tetrahydrofuran. [] Similarly, Keteleeria evelyniana contained (-)-α-conidendrin, cedrusin, (+)-dihydrodehydrodiconiferyl alcohol, oxomatairesinol, and (-)-7′(S)-5-hydroxymatairesinol. [] This highlights the diversity of lignan compounds found within various plant species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)